molecular formula C5H14NO4P B10771281 Piperidine phosphate CAS No. 767-21-5

Piperidine phosphate

Cat. No.: B10771281
CAS No.: 767-21-5
M. Wt: 183.14 g/mol
InChI Key: QBYCQKCWJLHOCV-UHFFFAOYSA-N
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Description

Piperidine phosphate is an organic compound that belongs to the class of heterocyclic amines. It is derived from piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine phosphate can be synthesized through several methods. One common approach involves the reaction of piperidine with phosphoric acid. The reaction typically occurs under controlled conditions, where piperidine is slowly added to a solution of phosphoric acid, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to ensure high yield and purity of the final product. The reaction is often carried out in stainless steel reactors to prevent contamination and ensure safety.

Chemical Reactions Analysis

Types of Reactions: Piperidine phosphate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form piperidine N-oxide under the influence of oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: It can be reduced to form piperidine using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines; reactions often require a catalyst or specific reaction conditions.

Major Products Formed:

    Oxidation: Piperidine N-oxide.

    Reduction: Piperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Piperidine phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of drugs for neurological disorders.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperidine phosphate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and pathways. For example, piperidine derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the nervous system.

Comparison with Similar Compounds

Piperidine phosphate can be compared with other similar compounds such as:

    Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure and reactivity.

    Dihydropyridine: A partially saturated derivative of pyridine, often used in the synthesis of pharmaceuticals.

    Piperazine: A six-membered ring with two nitrogen atoms, used in the production of various drugs and chemicals.

Uniqueness: this compound is unique due to its specific reactivity and structural properties, which make it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions and its role as a building block in organic synthesis highlight its importance in both research and industry.

Properties

CAS No.

767-21-5

Molecular Formula

C5H14NO4P

Molecular Weight

183.14 g/mol

IUPAC Name

phosphoric acid;piperidine

InChI

InChI=1S/C5H11N.H3O4P/c1-2-4-6-5-3-1;1-5(2,3)4/h6H,1-5H2;(H3,1,2,3,4)

InChI Key

QBYCQKCWJLHOCV-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC1.OP(=O)(O)O

boiling_point

223 °F at 760 mmHg (EPA, 1998)
106 °C at 760 mm Hg
106.00 to 107.00 °C. @ 760.00 mm Hg
106 °C

Color/Form

CLEAR, COLORLESS LIQUID

density

0.8622 at 68 °F (EPA, 1998) - Less dense than water;  will float
0.8622 at 20 °C/4 °C
Relative density (water = 1): 0.86
0.858-0.862

flash_point

37.4 to 61 °F (EPA, 1998)
61 °F (16 °C) (closed cup)
16 °C c.c.

melting_point

16 to 19 °F (EPA, 1998)
-7 °C
-9 °C

physical_description

Piperidine appears as a clear colorless liquid with a pepper-like odor. Less dense than water, but miscible in water. Will float on water. Flash point 37 °F. Melting point -15.8 °F (-9 °C). Boiling point 222.8 °F (106 °C). May severely irritate skin and eyes. May be toxic by ingestion and inhalation. Vapors heavier than air. Used to make rubber and as a solvent.
Liquid
Colorless liquid with an amine odor;  [HSDB]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless to pale yellow liquid;  Ammoniacal, fishy, nauseating aroma

Related CAS

89014-30-2

solubility

Miscible (NTP, 1992)
Miscible in ethanol;  soluble in ethyl ether, acetone, benzene, chloroform
Miscible in water
1000 mg/mL at 20 °C
Solubility in water: miscible
Soluble in water, ether
Soluble (in ethanol)

vapor_density

3 (EPA, 1998) - Heavier than air;  will sink (Relative to Air)
3.0 (Air = 1)
Relative vapor density (air = 1): 3.0

vapor_pressure

40 mmHg at 84.56 °F (EPA, 1998)
32.1 [mmHg]
VP: 40 mm Hg at 29.2 °C
32.1 mm Hg at 25 °C
Vapor pressure, kPa at 29.2 °C: 5.3

Origin of Product

United States

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